molecular formula C23H15ClN4O4S B4798544 (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B4798544
M. Wt: 478.9 g/mol
InChI Key: HXJTTYVHIBLABP-DHZHZOJOSA-N
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Description

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a chlorophenyl group, and a nitrophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of the benzoxazole ring, chlorination, and the introduction of the nitrophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary from room temperature to elevated temperatures, and solvents such as ethanol, methanol, or dichloromethane are often used.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(E)-N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O4S/c24-18-10-9-15(13-17(18)22-26-19-6-1-2-7-20(19)32-22)25-23(33)27-21(29)11-8-14-4-3-5-16(12-14)28(30)31/h1-13H,(H2,25,27,29,33)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJTTYVHIBLABP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 2
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 4
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide

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